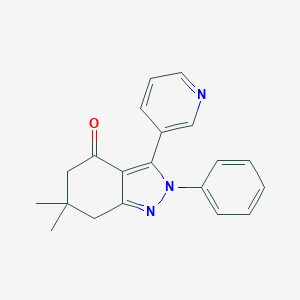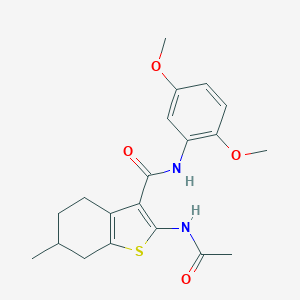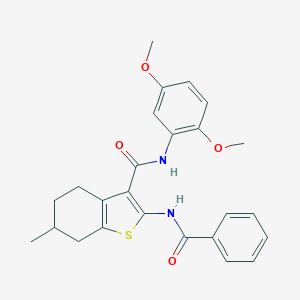
6,6-dimethyl-2-phenyl-3-(3-pyridinyl)-2,5,6,7-tetrahydro-4H-indazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-dimethyl-2-phenyl-3-(3-pyridinyl)-2,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DIMPI and has a unique molecular structure that makes it a promising candidate for drug development and other scientific studies.
Mecanismo De Acción
The mechanism of action of DIMPI is not yet fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that DIMPI exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. It has also been shown to exhibit antioxidant activity and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DIMPI in lab experiments is its unique molecular structure, which makes it a promising candidate for drug development and other scientific studies. However, one of the limitations is that its synthesis requires the use of various reagents and catalysts, which can be expensive and time-consuming.
Direcciones Futuras
There are several future directions for research on DIMPI. Some of these include:
1. Further studies on its mechanism of action to better understand its therapeutic potential.
2. Development of new synthetic methods that are more efficient and cost-effective.
3. Investigation of its potential use as a fluorescent probe for the detection of metal ions.
4. Studies on its potential use as a drug for the treatment of cancer, inflammation, and bacterial infections.
5. Investigation of its potential use as a neuroprotective agent.
6. Studies on its potential use as a dietary supplement for its antioxidant properties.
Conclusion:
In conclusion, 6,6-dimethyl-2-phenyl-3-(3-pyridinyl)-2,5,6,7-tetrahydro-4H-indazol-4-one is a promising compound that has gained attention in scientific research due to its potential applications in various fields. Its unique molecular structure and various biochemical and physiological effects make it a promising candidate for drug development and other scientific studies. However, further research is needed to fully understand its mechanism of action and therapeutic potential.
Métodos De Síntesis
The synthesis of DIMPI involves a multistep process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-phenylacetonitrile with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 2-phenyl-2,3-dihydro-1H-indene-1-carbonitrile. This intermediate is then reacted with 3-pyridinecarboxaldehyde and ammonium acetate to form 6,6-dimethyl-2-phenyl-3-(3-pyridinyl)-2,5,6,7-tetrahydro-4H-indazol-4-one.
Aplicaciones Científicas De Investigación
DIMPI has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, anti-inflammatory, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Fórmula molecular |
C20H19N3O |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
6,6-dimethyl-2-phenyl-3-pyridin-3-yl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C20H19N3O/c1-20(2)11-16-18(17(24)12-20)19(14-7-6-10-21-13-14)23(22-16)15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3 |
Clave InChI |
ZOSKHAQYLPBPOV-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NN(C(=C2C(=O)C1)C3=CN=CC=C3)C4=CC=CC=C4)C |
SMILES canónico |
CC1(CC2=NN(C(=C2C(=O)C1)C3=CN=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289363.png)
![Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289365.png)

![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289368.png)
![ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289369.png)
![Ethyl 4-[({2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289371.png)
![Methyl 2-[({6-tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289373.png)
![Methyl 2-({[2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289374.png)
![6-tert-butyl-N-(4-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289375.png)
![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289376.png)
![6-tert-butyl-N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289381.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289383.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289384.png)